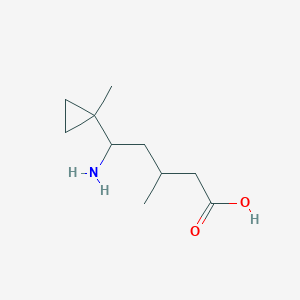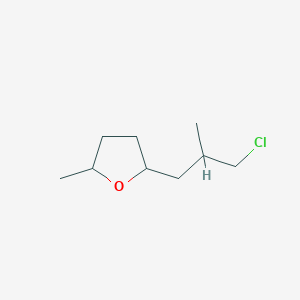
2-(3-Chloro-2-methylpropyl)-5-methyloxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is an organic compound characterized by its unique structure, which includes a chloroalkyl group and an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane typically involves the reaction of 3-chloro-2-methylpropyl halide with a suitable oxolane precursor under controlled conditions. One common method is the Williamson Ether Synthesis, where an alkoxide ion reacts with an alkyl halide to form the ether linkage . The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium hydride to generate the alkoxide ion.
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson Ether Synthesis, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions
2-(3-Chloro-2-methylpropyl)-5-methyloxolane can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The chloro group can be replaced by other nucleophiles such as hydroxide ions, leading to the formation of different substituted oxolanes.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with functional groups such as alcohols or ketones.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming a simpler oxolane derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution: Formation of various substituted oxolanes depending on the nucleophile used.
Oxidation: Formation of oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of simpler oxolane derivatives with reduced functional groups.
科学研究应用
2-(3-Chloro-2-methylpropyl)-5-methyloxolane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the modification of surfaces and the development of new materials with specific properties.
Pharmaceuticals: Potential use in the development of new drugs and therapeutic agents due to its unique chemical structure.
作用机制
The mechanism of action of 2-(3-Chloro-2-methylpropyl)-5-methyloxolane involves its ability to undergo nucleophilic substitution reactions. The chloro group acts as a leaving group, allowing nucleophiles to attack the electrophilic carbon atom, leading to the formation of new chemical bonds . This property makes it a valuable intermediate in various chemical reactions and synthesis processes.
相似化合物的比较
Similar Compounds
Uniqueness
2-(3-Chloro-2-methylpropyl)-5-methyloxolane is unique due to the presence of both a chloroalkyl group and an oxolane ring in its structure. This combination provides distinct reactivity and potential applications compared to other similar compounds. The oxolane ring imparts stability and specific chemical properties, while the chloroalkyl group allows for versatile chemical modifications.
属性
分子式 |
C9H17ClO |
|---|---|
分子量 |
176.68 g/mol |
IUPAC 名称 |
2-(3-chloro-2-methylpropyl)-5-methyloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(6-10)5-9-4-3-8(2)11-9/h7-9H,3-6H2,1-2H3 |
InChI 键 |
ZWDSYTCSUGISSZ-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(O1)CC(C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


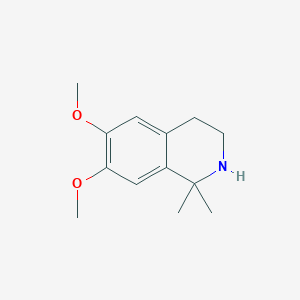
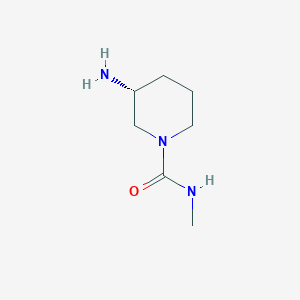
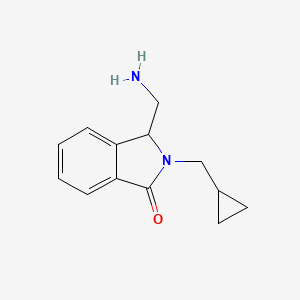
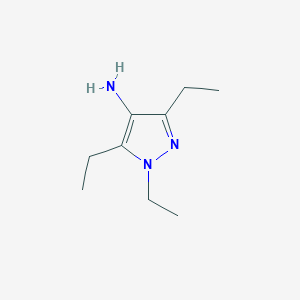
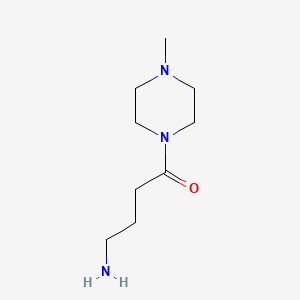


![1-[2-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13183011.png)
![Tert-butyl 3-amino-4-[4-fluoro-3-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B13183012.png)
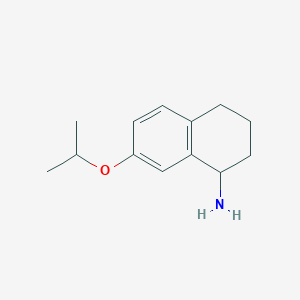
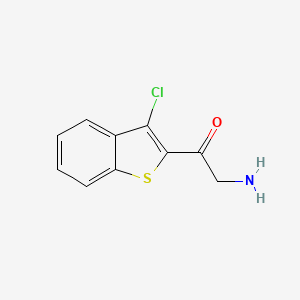

![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-tert-butyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13183042.png)
